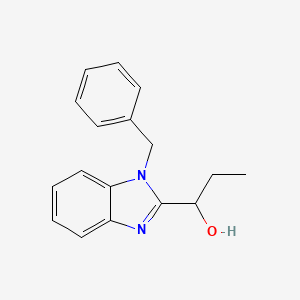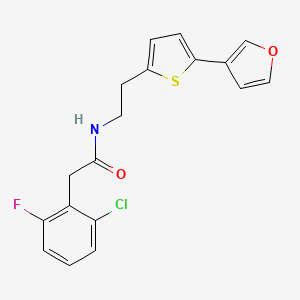![molecular formula C23H19Br2N3OS2 B2408475 3-[(4-Brombenzyl)sulfanyl]-5-{[(4-Brombenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazol CAS No. 344274-77-7](/img/structure/B2408475.png)
3-[(4-Brombenzyl)sulfanyl]-5-{[(4-Brombenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-bromobenzyl)sulfanyl]-5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C23H19Br2N3OS2 and its molecular weight is 577.35. The purity is usually 95%.
BenchChem offers high-quality 3-[(4-bromobenzyl)sulfanyl]-5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-bromobenzyl)sulfanyl]-5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Triazole haben als potenzielle Antikrebsmittel aufgrund ihrer vielfältigen biologischen Aktivitäten Aufmerksamkeit erregt. Forscher haben die zytotoxischen Wirkungen dieser Verbindung an Krebszelllinien untersucht. Ihre einzigartige Struktur könnte mit zellulären Prozessen interferieren, was sie zu einem Kandidaten für weitere Studien in der Krebstherapie macht .
- Der schwefelhaltige Teil in 3-[(4-Brombenzyl)sulfanyl]-5-{[(4-Brombenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazol deutet auf eine antifungale Aktivität hin. Wissenschaftler haben seine Wirksamkeit gegen Pilzpathogene untersucht, darunter Candida-Arten und Dermatophyten .
- Enzymhemmung ist entscheidend in der Medikamentenentwicklung. Forscher haben untersucht, ob diese Verbindung bestimmte Enzyme, wie Kinasen oder Proteasen, hemmen kann. Das Verständnis ihres Wirkmechanismus könnte zu neuartigen therapeutischen Strategien führen .
- Triazole bilden oft stabile Komplexe mit Metallionen. Wissenschaftler haben ihr Potenzial als Liganden in katalytischen Reaktionen untersucht. Die einzigartigen Schwefel- und Bromsubstituenten der Verbindung können ihre Koordinationschemie beeinflussen .
- Die Synthese neuer Agrochemikalien ist ein fortschreitendes Forschungsgebiet. Forscher haben die pestiziden und herbiziden Eigenschaften von Triazolderivaten bewertet. Die strukturellen Merkmale dieser Verbindung können zu ihrer Wirksamkeit im Pflanzenschutz beitragen .
- Triazole können als Bausteine für Koordinationsverbindungen und metallorganische Gerüste (MOFs) dienen. Wissenschaftler haben ihr Selbstassemblierungsverhalten und potenzielle Anwendungen in der Gasspeicherung, -trennung und -katalyse untersucht .
Krebsforschung
Antifungal-Eigenschaften
Hemmung von Enzymen
Metallkomplexe und Katalyse
Agrochemische Anwendungen
Materialwissenschaft und Koordinationsverbindungen
Eigenschaften
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-5-[(4-bromophenyl)methylsulfinylmethyl]-4-phenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Br2N3OS2/c24-19-10-6-17(7-11-19)14-30-23-27-26-22(28(23)21-4-2-1-3-5-21)16-31(29)15-18-8-12-20(25)13-9-18/h1-13H,14-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVRBTOKXKCQBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Br)CS(=O)CC4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Br2N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-phenyl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2408392.png)
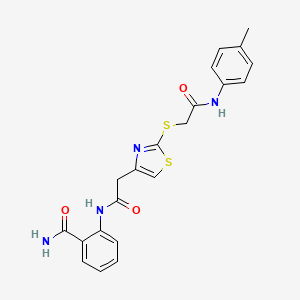
![N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2408396.png)
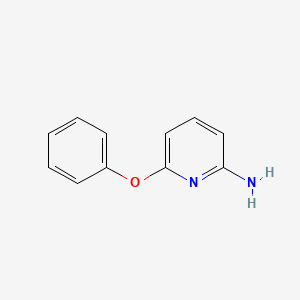
![N-[2-(cyclohexen-1-yl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide](/img/structure/B2408399.png)
![N-(4-bromophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2408402.png)

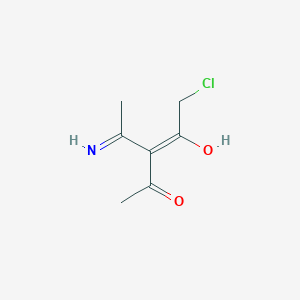
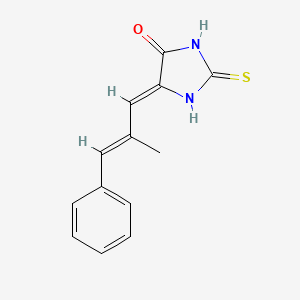
![N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2408408.png)
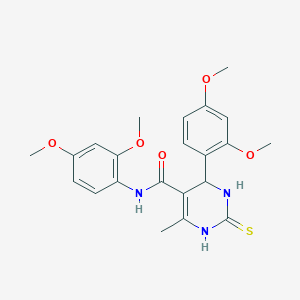
![3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2408410.png)
